2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the use of elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxyl (OH), amino (NH2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through fluorine-mediated effects. The high electronegativity of fluorine atoms enhances the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or modulation of biological pathways . The compound’s stability and lipophilicity also contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with similar stability and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Known for its use in the synthesis of nanocrystals and surfactants.
Uniqueness
2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one stands out due to its specific structural configuration, which imparts unique reactivity and stability. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial processes .
Properties
CAS No. |
58161-61-8 |
---|---|
Molecular Formula |
C9F8O |
Molecular Weight |
276.08 g/mol |
IUPAC Name |
2,2,3,3,4,5,6,7-octafluoroinden-1-one |
InChI |
InChI=1S/C9F8O/c10-3-1-2(4(11)6(13)5(3)12)8(14,15)9(16,17)7(1)18 |
InChI Key |
ORSCCZPAQKVKPS-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2=O)(F)F)(F)F |
Origin of Product |
United States |
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